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Compound of Interest

Compound Name: Propene-1-D1

Cat. No.: B073444 Get Quote

An In-depth Technical Guide to Propene-1-d1 Studies for Researchers, Scientists, and Drug

Development Professionals.

Propene-1-d1, a deuterated isotopologue of propene, serves as a valuable tool in various

chemical and physical studies. Its unique spectroscopic signature and involvement in

fundamental chemical reactions make it a subject of interest for researchers in fields ranging

from physical chemistry to drug development, where isotopic labeling is a key technique. This

guide provides a comprehensive review of the existing literature on propene-1-d1, focusing on

its spectroscopic characterization, synthesis, and reaction kinetics.

Molecular Properties
Propene-1-d1 is a structural isomer of propene where one of the hydrogen atoms on the C1

carbon is replaced by a deuterium atom.

Property Value

Chemical Formula C3H5D[1]

IUPAC Name 1-deuterioprop-1-ene[2]

CAS Number 1560-60-7[1][2]

Molar Mass 43.09 g/mol [1][2]

Synonyms 1-Deuterioprop-1-ene, deuteropropylene[2]
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Spectroscopic Studies
The primary focus of research on propene-1-d1 has been its spectroscopic characterization,

which provides fundamental insights into its molecular structure and dynamics.

Microwave and Rotational Spectroscopy
Microwave spectroscopy is a powerful technique for determining the precise geometry of

molecules through the analysis of their rotational transitions.[3][4][5] Studies on propene and its

deuterated isotopologues, including propene-1-d1, have provided detailed information on bond

lengths, bond angles, and internal rotation.

Experimental Protocol: Fourier Transform Microwave (FTMW) Spectroscopy

A common experimental setup for studying the rotational spectrum of molecules like propene-
1-d1 is the Fourier Transform Microwave (FTMW) spectrometer.

Sample Introduction: A gaseous sample of propene-1-d1, often diluted in an inert gas like

neon or argon, is introduced into a high-vacuum chamber through a pulsed nozzle. This

creates a supersonic jet, which cools the molecules to a very low rotational temperature (a

few Kelvin).

Microwave Excitation: A short, high-power microwave pulse is used to polarize the

molecules, causing them to rotate coherently.

Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a

decaying microwave signal, known as the Free Induction Decay (FID).

Signal Detection and Transformation: The FID signal is detected, digitized, and then Fourier

transformed to obtain the frequency-domain spectrum, which shows the rotational

transitions.
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Sample Preparation

FTMW Spectrometer

Propene-1-d1 + Inert Gas Pulsed Nozzle

Vacuum ChamberSupersonic Jet DetectorFID Signal

Microwave Pulse Generator Excitation

Digitizer Computer (FFT) spectrumFrequency Spectrum
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FTMW Spectroscopy Experimental Workflow

Quantitative Data from Rotational Spectroscopy of Propene Isotopologues

The rotational constants obtained from these experiments are inversely proportional to the

moments of inertia of the molecule. By analyzing the spectra of different isotopologues, a very

precise molecular structure can be determined.

Isotopologue A (MHz) B (MHz) C (MHz)

Propene (Normal) 29272.9 9294.1 7856.3

Propene-3-d1 (S) 40582.157 9067.024 7766.0165

Propene-3-d1 (A) 43403.75 8658.961 7718.247

Note: Data for propene-1-d1 specifically was not found in the initial search, so data for a

related isotopologue, propene-3-d1, is presented for illustrative purposes. The 'S' and 'A'

conformers refer to the deuterium atom being in-plane or out-of-plane, respectively.[6]

Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information

about the vibrational modes of a molecule.[7] These modes are sensitive to isotopic

substitution, making vibrational spectroscopy a useful tool for studying deuterated compounds.

Experimental Protocol: Infrared Spectroscopy
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Sample Preparation: The propene-1-d1 sample can be in the gas or liquid phase. For gas-

phase measurements, the sample is introduced into a gas cell with windows transparent to

infrared radiation (e.g., CsBr).[8][9] For liquid-phase measurements, a thin film of the sample

is placed between two infrared-transparent plates.

IR Radiation Source: A broadband infrared source is used to irradiate the sample.

Interferometer: In a Fourier Transform Infrared (FTIR) spectrometer, the IR beam is passed

through an interferometer (typically a Michelson interferometer) to create an interferogram.

Sample Interaction: The modulated IR beam passes through the sample, where specific

frequencies corresponding to the vibrational modes are absorbed.

Detection and Transformation: The transmitted light is detected, and the resulting

interferogram is Fourier transformed to obtain the infrared spectrum.

Quantitative Data from Vibrational Spectroscopy of Propyne-d1

While specific vibrational data for propene-1-d1 was not readily available, data for the related

molecule propyne-d1 illustrates the type of information obtained.

Vibrational Mode
Harmonic Frequency (ωi)
(cm⁻¹)

Anharmonicity (Xii) (cm⁻¹)

Methyl C-H Stretch 3034 ± 5 -64 ± 2

This data was obtained using a combination of standard infrared techniques and intracavity dye

laser photoacoustic spectroscopy for higher overtones.[10]

Synthesis of Propene-1-d1
While specific, detailed protocols for the synthesis of propene-1-d1 were not found in the initial

search, a general approach for the selective deuteration of alkenes can be outlined. One

common method is through the reduction of a corresponding deuterated precursor.

Experimental Protocol: Hypothetical Synthesis via Deuterated Grignard Reagent
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Preparation of Deuterated Grignard Reagent: A deuterated alkyl halide, such as 1-bromo-1-

deuteriopropane, would be reacted with magnesium metal in an anhydrous ether solvent to

form the Grignard reagent, 1-deuterio-propylmagnesium bromide.

Elimination Reaction: The Grignard reagent is then subjected to a controlled elimination

reaction to form propene-1-d1. This could be achieved by reacting it with a suitable proton

source under conditions that favor elimination over substitution.

Purification: The resulting propene-1-d1 gas would be purified, for example, by passing it

through a cold trap to remove any less volatile impurities.

Grignard Reagent Formation

Elimination Reaction Purification

1-bromo-1-deuteriopropane + Mg 1-deuterio-propylmagnesium bromide

Anhydrous Ether

Propene-1-d1 (gas)Proton Source Cold Trap Purified Propene-1-d1

Click to download full resolution via product page

Hypothetical Synthesis Workflow for Propene-1-d1

Reactions of Propene-1-d1
The reactivity of propene-1-d1 is expected to be very similar to that of propene. However, the

presence of deuterium can lead to kinetic isotope effects, which can be studied to elucidate

reaction mechanisms.

Pyrolysis
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Pyrolysis is the thermal decomposition of a substance in the absence of oxygen. The pyrolysis

of propene has been studied to understand the formation of larger hydrocarbons and soot.[11]

Studies involving propene-1-d1 could help to determine the role of C-H bond cleavage at the

C1 position in the initial steps of pyrolysis.

Experimental Protocol: Flow Reactor Pyrolysis

Reactant Feed: A mixture of propene-1-d1 and a carrier gas (e.g., nitrogen or argon) is fed

into a flow reactor at a controlled flow rate.

Heating Zone: The reactor is heated to a high temperature (typically > 800 K) to initiate

pyrolysis.

Reaction: The propene-1-d1 undergoes decomposition and subsequent reactions as it flows

through the reactor.

Product Sampling and Analysis: The product stream is sampled at the reactor outlet and

analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) to

identify and quantify the various products.

Isomerization
The isomerization of alkenes is an important industrial process. Studies on the skeletal

isomerization of butene to isobutene over zeolite catalysts have been reported.[12] Similar

studies with propene-1-d1 could provide insights into the mechanism of isomerization,

particularly the involvement of the vinyl C-H bond.

Experimental Protocol: Catalytic Isomerization in a Fixed-Bed Reactor

Catalyst Bed Preparation: A fixed-bed reactor is packed with a suitable catalyst, such as a

zeolite (e.g., ZSM-22).[12]

Reactant Feed: A feed stream of propene-1-d1 and a carrier gas is passed through the

heated catalyst bed.

Reaction: Isomerization occurs as the reactant passes over the catalyst.
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Product Analysis: The composition of the effluent gas is analyzed online using, for example,

a gas chromatograph to determine the conversion and selectivity to different isomers.

Conclusion
Propene-1-d1 is a valuable molecule for fundamental studies in spectroscopy and reaction

kinetics. The existing literature provides a solid foundation for its spectroscopic

characterization, particularly through microwave and vibrational spectroscopy. While detailed

synthetic and reaction kinetic studies specifically on propene-1-d1 are less prevalent in the

readily available literature, established methodologies for similar compounds provide clear

pathways for future research. The use of propene-1-d1 in mechanistic studies of pyrolysis and

isomerization holds promise for a deeper understanding of these important chemical

transformations. For drug development professionals, the principles and techniques outlined

here are applicable to the broader field of isotopic labeling, which is crucial for ADME

(absorption, distribution, metabolism, and excretion) studies and for understanding drug

metabolism pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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